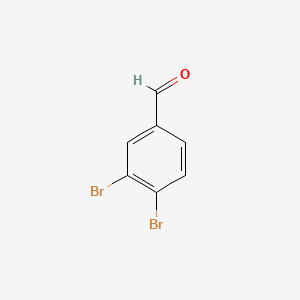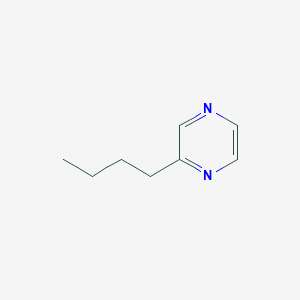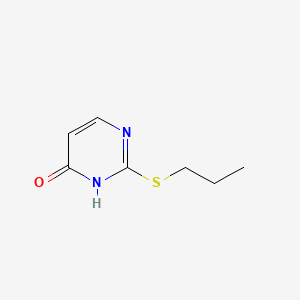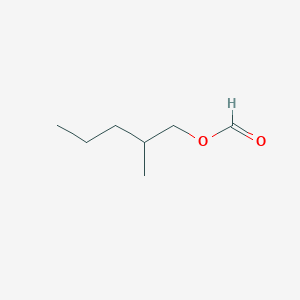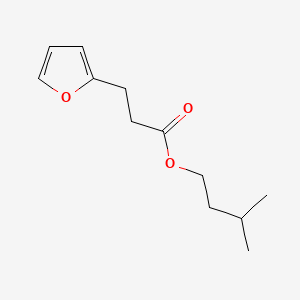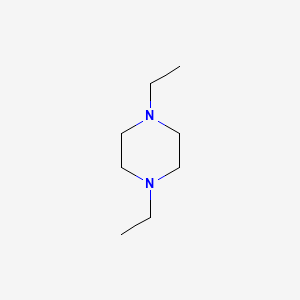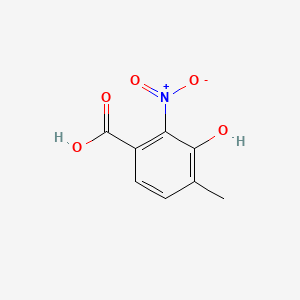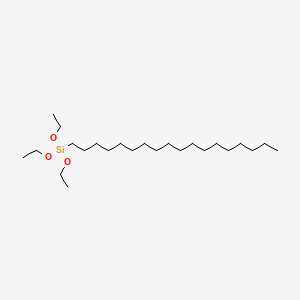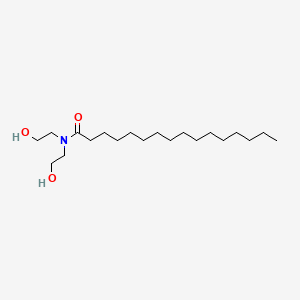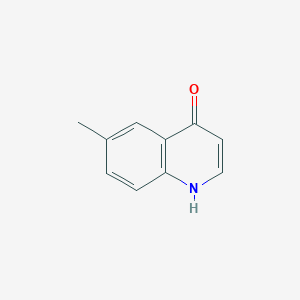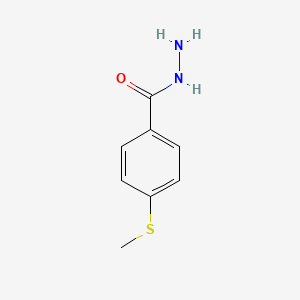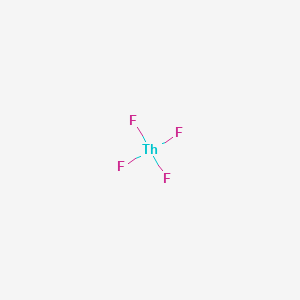
四氟化钍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thorium tetrafluoride (ThF₄) is an inorganic chemical compound composed of thorium and fluorine. It appears as a white hygroscopic powder and is known for its high melting and boiling points, making it a stable compound under various conditions . Thorium tetrafluoride is primarily used in optical coatings due to its excellent transparency in the ultraviolet to infrared range .
科学研究应用
Thorium tetrafluoride has several scientific research applications:
Optical Coatings: It is widely used in multilayered optical coatings due to its low refractive index and high transparency.
Nuclear Reactors: Thorium tetrafluoride is a promising candidate for use in molten salt reactors as part of the fuel mixture. Its stability and high melting point make it suitable for high-temperature applications.
Calorimetry Studies: The isobaric heat capacity of thorium tetrafluoride has been studied extensively to understand its thermal properties.
作用机制
Target of Action
Thorium tetrafluoride, also known as tetrafluorothorium, is an inorganic chemical compound . It is primarily used as an antireflection material in multilayered optical coatings . The primary target of thorium tetrafluoride is therefore the light that interacts with these coatings.
Mode of Action
Thorium tetrafluoride interacts with light by reducing reflections. It has excellent optical transparency in the range of 0.35–12 μm . When light interacts with a surface coated with thorium tetrafluoride, the compound helps to minimize the reflection of light, allowing more light to pass through the surface .
Biochemical Pathways
By reducing reflection, it enhances the efficiency of light transmission in optical devices .
Pharmacokinetics
It’s important to note that thorium is a chemically toxic heavy metal and is mildly radioactive . Therefore, any potential exposure or ingestion would have significant health implications.
Result of Action
The primary result of thorium tetrafluoride’s action is the reduction of light reflection on optical surfaces. This leads to improved performance of optical devices, including better image clarity and increased light transmission efficiency .
Action Environment
The efficacy and stability of thorium tetrafluoride are influenced by environmental factors. For instance, at temperatures above 500 °C, thorium tetrafluoride reacts with atmospheric moisture to produce thorium oxyfluoride . Therefore, the environment in which thorium tetrafluoride is used and stored can significantly impact its effectiveness and stability.
生化分析
Biochemical Properties
Thorium tetrafluoride is not known to participate directly in biochemical reactions. It does not interact with enzymes, proteins, or other biomolecules in the way that many organic compounds do. This is largely due to its inorganic nature and the stability of the Th-F bonds .
Cellular Effects
The cellular effects of thorium tetrafluoride are not well-studied. As an inorganic compound, it does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Like all alpha emitters, thorium is potentially hazardous if incorporated .
Temporal Effects in Laboratory Settings
In laboratory settings, thorium tetrafluoride exhibits stoichiometric ThF4 with hydrocarbon contamination and an oxide impurity which is tentatively attributed to thorium oxyfluoride
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of thorium tetrafluoride in animal models. As a radioactive compound, it is expected that high doses could have toxic or adverse effects .
准备方法
Thorium tetrafluoride can be synthesized through several methods:
Reaction with Fluorine Gas: Thorium reacts with fluorine gas to produce thorium tetrafluoride.
Reduction with Hydrogen Fluoride: Thorium dioxide can be reduced using gaseous hydrogen fluoride (HF) to yield thorium tetrafluoride. This method is often used in industrial settings due to its efficiency and scalability.
化学反应分析
Thorium tetrafluoride undergoes various chemical reactions:
相似化合物的比较
Thorium tetrafluoride can be compared with other thorium compounds:
Thorium Dioxide (ThO₂): Thorium dioxide is another important thorium compound used in optical coatings and nuclear reactors.
Thorium Chloride (ThCl₄): Thorium chloride is used in various chemical reactions and as a precursor for other thorium compounds.
Thorium tetrafluoride stands out due to its unique combination of stability, transparency, and suitability for high-temperature applications, making it a valuable compound in both scientific research and industrial applications.
属性
CAS 编号 |
13709-59-6 |
|---|---|
分子式 |
F4Th |
分子量 |
308.031 g/mol |
IUPAC 名称 |
thorium(4+);tetrafluoride |
InChI |
InChI=1S/4FH.Th/h4*1H;/q;;;;+4/p-4 |
InChI 键 |
MZQZQKZKTGRQCG-UHFFFAOYSA-J |
SMILES |
F[Th](F)(F)F |
规范 SMILES |
[F-].[F-].[F-].[F-].[Th+4] |
Key on ui other cas no. |
13709-59-6 |
产品来源 |
United States |
Q1: What is the molecular formula and weight of thorium tetrafluoride?
A1: Thorium tetrafluoride has the molecular formula ThF4 and a molecular weight of 308.04 g/mol.
Q2: How does thorium tetrafluoride behave in high-temperature water?
A3: Thorium tetrafluoride exhibits limited stability in high-temperature water, undergoing hydrolysis to form thorium dioxide (ThO2) and thorium oxyfluoride (ThOF2). This characteristic poses challenges for its use as a slurry blanket material in homogeneous aqueous reactors. []
Q3: What happens to thin films of thorium tetrafluoride when exposed to certain environments?
A4: Studies using techniques like Scanning Auger Microscopy and X-ray Photoelectron Spectroscopy have shown that thin films of thorium tetrafluoride, particularly when used as optical coatings, can degrade over time, especially when exposed to UV radiation or reactive gases like hydrogen fluoride. This degradation is linked to defects within the coating and abnormal oxygen content. []
Q4: How is nuclear-pure thorium tetrafluoride prepared?
A5: Nuclear-pure thorium tetrafluoride can be synthesized using a wet-processing technique involving controlled reaction of thorium compounds with hydrofluoric acid (HF). Parameters like the flow ratio of HF to thorium, temperature, and stirring speed are crucial for achieving the desired purity. []
Q5: Can thorium dioxide be directly converted to thorium tetrafluoride?
A7: Yes, thorium dioxide can be directly converted into thorium tetrafluoride via hydrofluorination using gaseous hydrogen fluoride. This reaction is diffusion-controlled and influenced by factors like temperature and pressure of hydrogen fluoride. [, ]
Q6: What are the vapor pressure characteristics of thorium tetrafluoride?
A8: The vapor pressure of thorium tetrafluoride has been studied for both solid and liquid phases. Research suggests that it vaporizes primarily as a monomer. [, ]
Q7: Are there equations of state available for fluid thorium tetrafluoride?
A9: Yes, modified versions of the Song, Mason, and Ihm equation of state have been successfully applied to model the behavior of fluid thorium tetrafluoride. These models incorporate experimental data and theoretical considerations to predict its thermodynamic properties. []
Q8: Have computational methods been used to study thorium tetrafluoride?
A10: Yes, computational chemistry techniques, including density functional theory calculations, have been employed to investigate the electronic structure and bonding characteristics of thorium tetrafluoride. These calculations, coupled with experimental data, contribute to a more comprehensive understanding of its properties. [, ]
Q9: What are the potential applications of thorium tetrafluoride?
A11: While thorium tetrafluoride itself might not be directly employed in nuclear applications, it serves as a crucial precursor in the production of thorium metal. [] Thorium, as a fertile material, holds promise as a potential fuel source in future nuclear technologies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



